molecular formula C14H18N2O8 B013773 p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside CAS No. 23646-68-6

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Cat. No. B013773
CAS RN: 23646-68-6
M. Wt: 342.3 g/mol
InChI Key: OMRLTNCLYHKQCK-RGDJUOJXSA-N
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Description

Synthesis Analysis

The synthesis of p-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside and its analogs involves several key steps, including the modification of the acetamido group, acetalation, and glycosylation processes. For instance, the acetamido group modification of p-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside was achieved by replacing the amide-carbonyl oxygen atom with sulfur, followed by various O-deacetylation steps to obtain the desired product (Bedi, Shah, & Bahl, 1978). Another approach involved acetalation of o-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex, leading to a series of reactions that furnished the disaccharide derivative (Matta, Rana, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of p-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is characterized by its nitrophenyl and acetamido functional groups attached to the galactopyranoside moiety. These functional groups are critical for the compound's reactivity and interaction with enzymes. The structural analysis often involves NMR spectroscopy, providing insights into the compound's conformation and the spatial arrangement of its atoms, crucial for understanding its biochemical functionality.

Chemical Reactions and Properties

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside participates in various chemical reactions, primarily as a substrate for enzymes such as glycosidases. Its chemical properties, including reactivity towards specific enzymes, are instrumental in biochemical assays aimed at investigating enzyme specificity and catalysis mechanisms. The presence of the nitrophenyl group allows for the spectrophotometric detection of enzymatic activity, making it an invaluable tool in enzymology.

Physical Properties Analysis

The physical properties of p-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, such as solubility, melting point, and crystalline structure, are essential for its practical application in laboratory experiments. These properties influence the compound's handling, storage, and behavior in aqueous or organic solvents, affecting its suitability for various experimental conditions.

Chemical Properties Analysis

The chemical properties of p-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, including its stability, reactivity, and interactions with biological molecules, are foundational to its applications in biochemical research. Understanding these properties enables the design of experiments to explore enzyme kinetics, substrate specificity, and the mechanism of action of carbohydrate-active enzymes.

Scientific Research Applications

  • Immunogen Preparation : It is used in the synthesis of disaccharides for immunogen preparation, bearing immunodeterminants found on glycoproteins (Ekborg, Sone, & Glaudemans, 1982).

  • Studying Oxidative Stress Effects : This compound is useful for studying the effects of oxidative stress on the synthesis of p (Matta & Barlow, 1976).

  • Synthesis of Disaccharides and Trisaccharides : It aids in synthesizing various disaccharides and their structures, and is effective in the synthesis of various trisaccharides (Matta, Rana, & Abbas, 1984; Rana, Barlow, & Matta, 1983).

  • Binding to Proteins : This compound can bind covalently onto various proteins (Petitou & Sinaÿ, 1975).

  • Biochemical and Pharmacological Applications : It has potential applications in biochemistry and pharmacology (Matta & Barlow, 1977).

  • Glycosidase Assays : It is used in continuously monitored spectrophotometric assays of glycosidases, which are important for determining enzyme pH optima, sensitivity, and background reduction in kinetic studies (Ford, Nunley, Li, Chambers, & Cohen, 1973).

  • Chromogenic Substrate for Enzymes : It serves as a chromogenic substrate for certain enzymes, like endo-alpha-N-acetyl-D-galactosaminidase (Umemoto, Matta, Barlow, & Bhavanandan, 1978).

  • Chemical Research Applications : It has broader applications in chemical research (Matta & Barlow, 1975).

  • Ligands for Affinity Chromatography : Derivatives of this compound are used as ligands in the purification of certain enzymes (Jones, Shah, Kosman, & Bahl, 1974).

  • Medical Diagnostics : It is used in studies evaluating diagnostic markers for conditions like ovarian cancer (Madiyalakan, Piskorz, Piver, & Matta, 1987).

properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLTNCLYHKQCK-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188274
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

CAS RN

23646-68-6
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside
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Record name p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
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Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside
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Record name p-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SB Mohamad, H Nagasawa, Y Uto, H Hori - Comparative Biochemistry and …, 2002 - Elsevier
… The exo-type substrate, p-nitrophenyl 2-acetamido-2-deoxy-alpha-d-galactopyranoside was obtained from Funakoshi Co., Japan. Endo-type substrate, p-nitrophenyl 2-acetamido-2-…

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